1H-Indazole, 5-nitro-3-(trifluoromethyl)-

Anticancer Cytotoxicity MCF-7

Do not substitute. Only 5-Nitro-3-(trifluoromethyl)-1H-indazole (57631-07-9) combines the essential 5-nitro and 3-CF3 moieties. This exact substitution pattern is required for Chagas disease SAR (denitro analogues are inactive) and kinase inhibitor templates. The reducible nitro and stable CF3 provide unique dual functionality. Ensure research reproducibility and avoid experimental failure by sourcing the correct indazole.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
CAS No. 57631-07-9
Cat. No. B3272929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 5-nitro-3-(trifluoromethyl)-
CAS57631-07-9
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)7-5-3-4(14(15)16)1-2-6(5)12-13-7/h1-3H,(H,12,13)
InChIKeyNDFUTIIKIMYTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3-(trifluoromethyl)-1H-indazole (CAS 57631-07-9) – Core Chemical Identity & Structural Class


1H-Indazole, 5-nitro-3-(trifluoromethyl)- (CAS 57631-07-9) is a heterocyclic aromatic compound with the molecular formula C₈H₄F₃N₃O₂ and a molecular weight of 231.13 g/mol [1]. It belongs to the indazole class, characterized by a bicyclic structure consisting of fused pyrazole and benzene rings. This specific compound is structurally defined by two key substituents: an electron-withdrawing nitro group (-NO₂) at the 5-position of the benzene ring and a trifluoromethyl group (-CF₃) at the 3-position of the pyrazole ring . The combination of these functionalities imparts distinct physicochemical properties and biological reactivity, differentiating it from simpler indazole analogs and positioning it as a specialized intermediate or tool compound in medicinal chemistry and materials science .

Procurement Risk: Why Closely Related Indazole Analogs Cannot Replace 5-Nitro-3-(trifluoromethyl)-1H-indazole


Generic substitution among indazole derivatives is scientifically unsound due to the critical and non-linear influence of substitution patterns on biological activity and physicochemical properties. The presence and position of the 5-nitro and 3-trifluoromethyl groups are not merely decorative; they dictate the compound's electronic distribution, lipophilicity (LogP), and metabolic stability, which in turn govern its interaction with specific biological targets (e.g., kinase binding pockets, nitroreductase activation) and its suitability as a synthetic intermediate [1]. For instance, the denitro-analogue of active 5-nitroindazole derivatives exhibits no trypanocidal activity, confirming the essential nature of the 5-nitro substituent [2]. Similarly, trifluoromethyl substitution at the 3-position is known to enhance metabolic stability and binding affinity compared to methyl or hydrogen analogs, making simple substitutions a direct cause of experimental failure or synthesis failure [3]. Therefore, sourcing the exact compound 5-Nitro-3-(trifluoromethyl)-1H-indazole is a prerequisite for reproducible research and successful product development.

Differentiated Performance Metrics for 5-Nitro-3-(trifluoromethyl)-1H-indazole


Anticancer Potency: 5-Nitro-3-(trifluoromethyl)-1H-indazole vs. Other Indazole Derivatives

In a direct study evaluating the growth inhibition of human breast cancer MCF-7 cells, the target compound 5-Nitro-3-(trifluoromethyl)-1H-indazole demonstrated an IC50 value of 25 µM . This data provides a quantitative baseline for its cytotoxic activity, which can be compared to other indazole derivatives. For instance, many unsubstituted or mono-substituted indazoles show no significant activity or require >100 µM concentrations to achieve similar effects in related cancer cell line panels. While a direct head-to-head comparison in the same assay is not available for all analogs, this specific IC50 value confirms its cytotoxic potential, which is distinct from non-nitro or non-trifluoromethyl indazoles that often lack such potency.

Anticancer Cytotoxicity MCF-7 Indazole Derivatives

Trypanocidal Activity: Essential Role of the 5-Nitro Substituent

The importance of the 5-nitro group for antiparasitic activity is unequivocally demonstrated by the denitro-analogue of an active 5-nitroindazole derivative (compound 4), which exhibited no trypanocidal activity [1]. This direct head-to-head comparison within the same study confirms that the nitro substituent is essential for activity against Trypanosoma cruzi, the causative agent of Chagas disease. While the target compound 5-Nitro-3-(trifluoromethyl)-1H-indazole may not have been the primary subject of this particular study, the structure-activity relationship (SAR) is directly applicable: without the 5-nitro group, the compound class is inactive.

Antiparasitic Chagas Disease Trypanosoma cruzi 5-Nitroindazole

Kinase Inhibition: Impact of 5-Substitution on Kinase Selectivity

A comprehensive study on 5-substituted indazoles as kinase inhibitors revealed that substitution at the 5-position is a key determinant of potency and selectivity across a panel of kinases, including ROCK2, GSK3β, Aurora2, and JAK2 [1]. While the target compound 5-Nitro-3-(trifluoromethyl)-1H-indazole was not specifically tested in this study, it falls within the scope of the investigated pharmacophore. The study demonstrates that the nature of the 5-substituent directly impacts the inhibition profile. For example, certain 5-substituted indazoles exhibited potent inhibition with IC50 values in the nanomolar range against specific kinases. This contrasts with unsubstituted indazoles which are generally weaker and less selective inhibitors. The presence of a strong electron-withdrawing group like -NO2 at the 5-position is predicted to significantly alter binding affinity compared to hydrogen or electron-donating groups.

Kinase Inhibitor Medicinal Chemistry Indazole Scaffold ROCK2 GSK3β

Synthetic Utility: Distinct Reactivity as a Building Block

Patents disclose the compound 3-trifluoromethyl-5-nitro indazole as a valuable intermediate for producing dyestuffs, pharmaceutical products, and phytopharmaceuticals [1]. Its utility lies in the combination of the nitro group, which can be readily reduced to an amine for further functionalization (e.g., diazotization, amide coupling), and the trifluoromethyl group, which imparts metabolic stability and lipophilicity to downstream products. This dual functionality makes it a more versatile building block than 5-nitroindazole (lacking the -CF3 group) or 3-(trifluoromethyl)indazole (lacking the -NO2 group). For example, the amino derivative, 3-trifluoromethyl-5-amino-indazole, is explicitly claimed as a distinct compound of interest, highlighting the synthetic pathway enabled by the nitro precursor [1].

Synthetic Intermediate Fluorination Indazole Chemistry Cross-Coupling

Nitric Oxide Synthase (NOS) Inhibition: A Class-Level Distinction

A study of 36 indazole derivatives demonstrated that the majority are better inhibitors of inducible nitric oxide synthase (iNOS) than of neuronal nitric oxide synthase (nNOS) [1]. This class-level selectivity is a critical differentiator for researchers investigating NOS-related pathways. While specific data for 5-Nitro-3-(trifluoromethyl)-1H-indazole is not available in the referenced study, its structural features (electron-withdrawing groups at the 3- and 5-positions) align with the pharmacophore for iNOS inhibition. In contrast, unsubstituted or differently substituted indazoles may lack this selectivity profile, leading to off-target effects on nNOS. The parabolic model developed in the study relates iNOS inhibition percentage to the energy difference (E_rel) between stacking and apical interactions with the NOS active site, providing a quantitative framework for predicting activity based on substituent properties [1].

NOS Inhibition iNOS nNOS Indazole Derivatives Anti-inflammatory

Evidence-Backed Procurement Scenarios for 5-Nitro-3-(trifluoromethyl)-1H-indazole


Antiparasitic Drug Discovery (Chagas Disease)

Procurement is justified for research groups focused on developing new treatments for Chagas disease. The essential nature of the 5-nitro group for anti-Trypanosoma cruzi activity, as demonstrated by the inactivity of denitro-analogues, makes 5-Nitro-3-(trifluoromethyl)-1H-indazole a critical scaffold for structure-activity relationship (SAR) studies and lead optimization [1]. Its use as a core structure can lead to derivatives with significantly improved potency over the current standard-of-care benznidazole (e.g., achieving IC50 values in the low micromolar to nanomolar range).

Cancer Research (Kinase Inhibitor Development)

For laboratories engaged in kinase inhibitor discovery, this compound serves as a valuable 5-substituted indazole template. The established importance of the 5-position substitution for kinase selectivity and potency makes it a preferred starting material for generating focused libraries targeting kinases such as ROCK2, GSK3β, or Aurora2 [2]. Its inherent cytotoxic activity against MCF-7 cells (IC50 = 25 µM) further validates its potential as a lead-like molecule for anticancer drug development .

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

Procurement is essential for synthetic chemists who require a dual-functional building block. The presence of both a reducible nitro group (which can be converted to an amine) and a metabolically stable trifluoromethyl group provides a unique and versatile intermediate for constructing complex fluorinated heterocycles, as highlighted in patent literature for pharmaceutical and phytopharmaceutical applications [3]. This dual functionality streamlines multi-step synthesis compared to using mono-functional analogs.

Inflammation and NOS Biology Research

This compound is suitable for studies investigating the role of nitric oxide synthases, particularly iNOS, in inflammatory pathways. The class-level evidence indicating preferential inhibition of iNOS over nNOS by indazole derivatives positions it as a useful tool compound for probing NOS selectivity and for developing anti-inflammatory agents with a reduced risk of neurological side effects associated with nNOS inhibition [4].

Quote Request

Request a Quote for 1H-Indazole, 5-nitro-3-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.